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A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake efficiency of two common

creatine derivatives: Tricreatine Malate (TCM) and Creatine Ethyl Ester (CEE). The analysis is

based on available experimental data to assist researchers, scientists, and drug development

professionals in understanding the relative merits and metabolic fates of these compounds.

Introduction: The Rationale for Creatine Derivatives
Creatine monohydrate is a well-established ergogenic aid and therapeutic agent, known to

enhance cellular energy metabolism by increasing intracellular phosphocreatine stores.

However, its relatively low solubility and potential for gastrointestinal discomfort have driven the

development of alternative forms, such as TCM and CEE. These derivatives were designed

with the primary goal of improving solubility, stability, and ultimately, bioavailability and cellular

uptake. This guide examines the scientific evidence supporting these claims.

Creatine Ethyl Ester (CEE): A Profile of Instability and
Inefficiency
Creatine Ethyl Ester was developed based on the hypothesis that esterification would increase

its lipophilicity, thereby enhancing its ability to permeate cell membranes and improve

absorption.[1][2] This was proposed as a mechanism to bypass the primary creatine
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transporter, SLC6A8, and increase intramuscular creatine levels more efficiently than creatine

monohydrate.[3]

However, extensive research has demonstrated that CEE is highly unstable under

physiological conditions. In the acidic environment of the stomach and at the neutral pH of the

bloodstream, CEE rapidly and non-enzymatically degrades into its inactive waste product,

creatinine.[3][4][5][6] This chemical instability severely compromises its bioavailability,

preventing a significant portion of the compound from reaching the muscle cells as creatine.[3]

A pivotal human clinical trial provides the most direct evidence of CEE's efficacy.

Objective: To compare the effects of creatine monohydrate (CRT) and creatine ethyl ester

(CEE) supplementation on body composition, muscle performance, and serum and muscle

creatine levels.

Study Design: A double-blind, placebo-controlled trial involving 30 non-resistance-trained

males over a seven-week period.

Supplementation Protocol:

Loading Phase (5 days): Subjects ingested 0.30 g/kg of fat-free body mass (approximately

20 g/day ) of either CRT, CEE, or a placebo (PLA).

Maintenance Phase (42 days): Subjects ingested 0.075 g/kg of fat-free body mass

(approximately 5 g/day ) of their assigned supplement.

Sample Collection and Analysis:

Blood samples were collected at days 0, 6, 27, and 48 to determine serum creatine and

creatinine concentrations via enzymatic assays.

Muscle biopsies were taken from the vastus lateralis at days 0, 27, and 48 to measure

total muscle creatine content using high-performance liquid chromatography (HPLC).

Performance Measures: Body composition, muscle mass, strength, and power were

assessed at baseline and after the supplementation period.
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The results from the Spillane et al. (2009) study unequivocally demonstrated that CEE was not

as effective as creatine monohydrate.

Table 1: Serum Creatine and Creatinine Levels

Group
Day 6 (Serum
Creatine)

Day 48 (Serum
Creatine)

Day 48 (Serum
Creatinine)

Placebo (PLA) Baseline Baseline Baseline

Creatine Monohydrate

(CRT)

Significantly Higher

than PLA & CEE

Significantly Higher

than PLA & CEE
No significant change

Creatine Ethyl Ester

(CEE)

No significant change

vs. PLA

No significant change

vs. PLA

Significantly Higher

than PLA & CRT

(Data adapted from Spillane et al., 2009).[3]

Table 2: Total Muscle Creatine Content

Group Change from Baseline to Day 48

Placebo (PLA) No significant change

Creatine Monohydrate (CRT) Significant Increase*

Creatine Ethyl Ester (CEE) Significant Increase*

*The increase was greater in the CRT group compared to the CEE group. (Data interpretation

based on Spillane et al., 2009).[3]

The data clearly indicates that CEE supplementation leads to a large and significant increase in

serum creatinine, with a less effective increase in muscle creatine content compared to

creatine monohydrate.[3]

Tricreatine Malate (TCM): A Profile of High Solubility with
Limited Uptake Data
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Tricreatine malate is a compound formed by binding three creatine molecules to one molecule

of malic acid.[3][7] Its primary proposed advantage is significantly improved water solubility

compared to creatine monohydrate.[7][8] Enhanced solubility can reduce gastrointestinal

issues and is theorized to lead to faster absorption.[7][8]

Upon ingestion, it is believed that the weak bond between creatine and malic acid is broken by

stomach acid, releasing free creatine and malic acid, which are then absorbed.[3][7] Malic acid

itself is an intermediate in the Krebs cycle and may contribute to energy production.

Despite claims of superior absorption, there is a notable lack of peer-reviewed, direct

experimental data comparing the cellular uptake efficiency of tricreatine malate to creatine

monohydrate or CEE. A patent for creatine malate claimed a solubility of 4.5 g/100 mL, which is

substantially higher than that of creatine monohydrate (approx. 1.4 g/100 mL at 20°C).[2][5]

However, critical reviews have concluded that improved solubility does not necessarily equate

to greater bioavailability, especially since creatine monohydrate is already reported to have

nearly 100% intestinal absorption.[5][6]

One study in athletes showed that creatine malate supplementation had an ergogenic effect in

sprinters, but this study did not measure bioavailability or cellular uptake directly.[9] Without

pharmacokinetic data or cellular uptake studies, claims of superior efficiency remain

speculative.

Table 3: Physicochemical and Bioavailability Comparison
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Feature Tricreatine Malate (TCM) Creatine Ethyl Ester (CEE)

Proposed Advantage

High water solubility,
potentially faster
absorption.[7][8]

Increased lipophilicity for
enhanced membrane
permeability.[1][2]

Mechanism of Uptake

Dissociates to free creatine,

absorbed via SLC6A8

transporter.[3][7]

Proposed to bypass SLC6A8

transporter; largely unproven.

[3]

Stability in GI Tract
Believed to dissociate in

stomach acid.[3][7]

Highly unstable; rapidly

degrades to creatinine.[4][5][6]

Bioavailability
Not experimentally determined;

theorized to be high.

Severely compromised due to

degradation.[3]

| Supporting Evidence | Primarily theoretical and anecdotal; limited clinical studies.[7][8] |

Refuted by clinical trial data (Spillane et al., 2009).[3] |
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Metabolic Fate of Ingested Creatine Derivatives

TCM Pathway

CEE Pathway

Oral Ingestion

Tricreatine Malate

 

Creatine Ethyl Ester

 

Stomach (Acidic pH)

  

Intestine/Bloodstream
(Neutral pH)

Transit

Free Creatine

Dissociation

Malic Acid

Dissociation

Creatinine
(Inactive Waste)

Rapid Degradation

Muscle Cell

Uptake via
SLC6A8 Transporter

Renal Excretion

 

Click to download full resolution via product page

Caption: Metabolic pathways of Tricreatine Malate and Creatine Ethyl Ester after ingestion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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